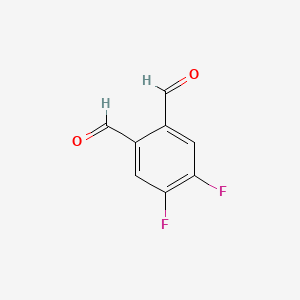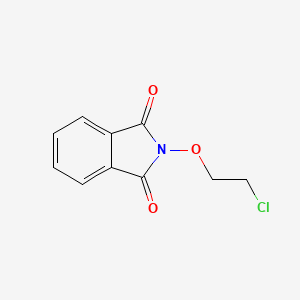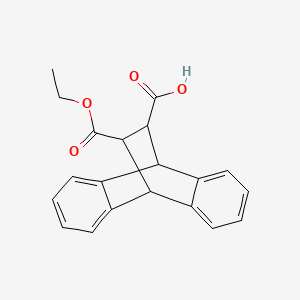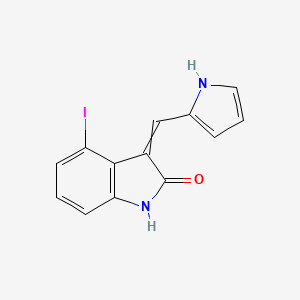
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is a chemical compound with the molecular formula C8H6INO . It is also known by other names such as 1,3-Dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline, o- (Aminophenyl)-acetic acid lactam, 2-Oxindoline, 2,3-Dihydroindole-2-one . It is a brown solid .
Molecular Structure Analysis
The molecular structure of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” consists of a benzene ring fused to a 2-pyrrolidone . The InChI code for this compound is 1S/C8H6INO/c9-6-2-1-3-7-5 (6)4-8 (11)10-7/h1-4,10-11H .Physical And Chemical Properties Analysis
The molecular weight of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is 259.05 . It is a brown solid and should be stored at 0-8°C .Mecanismo De Acción
While the specific mechanism of action for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is not available, it’s worth noting that similar compounds have been studied for their potential therapeutic effects. For instance, 1,3-dihydro-2H-indol-2-one derivatives have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Direcciones Futuras
The future directions for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” could involve further exploration of its potential therapeutic effects. As mentioned earlier, similar compounds have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors , suggesting potential applications in the treatment of various diseases.
Propiedades
Número CAS |
821795-01-1 |
|---|---|
Nombre del producto |
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)- |
Fórmula molecular |
C13H9IN2O |
Peso molecular |
336.13 g/mol |
Nombre IUPAC |
4-iodo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H9IN2O/c14-10-4-1-5-11-12(10)9(13(17)16-11)7-8-3-2-6-15-8/h1-7,15H,(H,16,17) |
Clave InChI |
LXCJRPWVKIUJQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)C(=CC3=CC=CN3)C(=O)N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

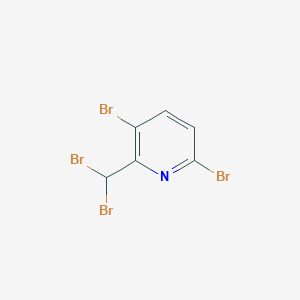
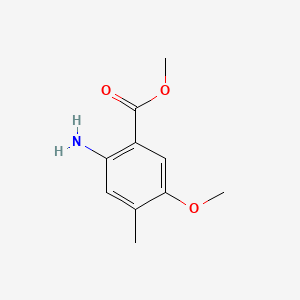


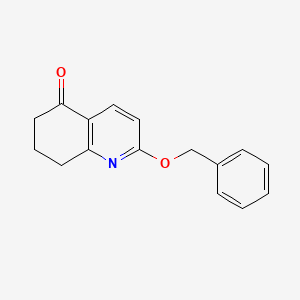
![5H-Dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B8695377.png)
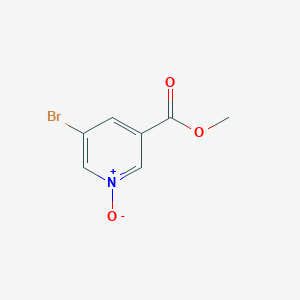
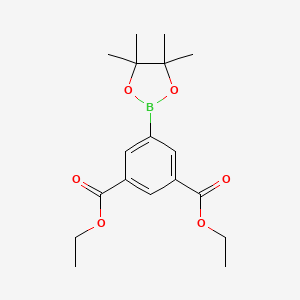
![2,2'-[Hexamethylenebis(iminomethylene)]bisphenol](/img/structure/B8695402.png)
![2-{[4-(3-Chloropyridin-2-yl)butyl]amino}pyrimidin-4(3H)-one](/img/structure/B8695409.png)
